molecular formula C9H6F3NO B13920984 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

Cat. No.: B13920984
M. Wt: 201.14 g/mol
InChI Key: OYFQTARTICXIAQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-(trifluoromethyl)benzonitrile
  • 2-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile
  • 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile

Uniqueness

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups, which can influence its reactivity and interactions compared to other isomers. This unique arrangement can result in distinct chemical and biological properties .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(5-14)7(8)4-13/h1-3,14H,5H2

InChI Key

OYFQTARTICXIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO

Origin of Product

United States

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